molecular formula C10H14ClNO B1486314 4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 70273-26-6

4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1486314
CAS No.: 70273-26-6
M. Wt: 199.68 g/mol
InChI Key: OOAGSYHSRJPSEV-UHFFFAOYSA-N
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Description

4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the fourth carbon of the tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

  • Formation of Tetrahydroisoquinoline: The starting material, isoquinoline, undergoes hydrogenation to form tetrahydroisoquinoline.

  • Methoxylation: The tetrahydroisoquinoline is then treated with a methoxy group donor, such as methyl iodide, in the presence of a base to introduce the methoxy group at the fourth carbon.

  • Hydrochloride Formation: The resulting compound is then converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at different positions on the tetrahydroisoquinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as 4-methoxy-1,2,3,4-tetrahydroisoquinoline-1-oxide.

  • Reduction Products: Reduction can produce compounds like 4-methoxy-1,2,3,4-tetrahydroisoquinoline-1-ol.

  • Substitution Products: Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Pharmaceutical Development

4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is being explored for its potential as a therapeutic agent in treating neurological disorders. Its structural similarities to other neuroactive compounds suggest it may have beneficial effects on neurotransmitter systems, potentially aiding in the treatment of conditions such as Alzheimer's and Parkinson's diseases.

Neuroprotective Studies

Research has indicated that this compound could exhibit neuroprotective properties. Studies are ongoing to determine its efficacy in protecting neuronal cells from damage caused by neurodegenerative diseases. The ability to mitigate oxidative stress and inflammation in neuronal tissues is a key area of investigation.

Natural Product Synthesis

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its role in natural product chemistry enhances the efficiency of synthesizing complex organic compounds that may have therapeutic benefits.

Analytical Chemistry

In analytical applications, this compound is utilized for the detection and quantification of related substances within complex mixtures. Its chemical properties make it suitable for use in various analytical techniques, contributing to advancements in both research and quality control processes.

Behavioral Research

The compound is also applied in behavioral studies involving animal models. Researchers are examining its psychoactive properties and potential therapeutic benefits through controlled experiments that assess its effects on behavior.

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound demonstrated its ability to reduce neuronal cell death in vitro when exposed to neurotoxic agents. The findings indicated a significant decrease in markers of oxidative stress and apoptosis among treated cells compared to controls.

Case Study 2: Synthesis of Bioactive Compounds

In a synthesis-focused study, researchers utilized this compound as a starting material for creating novel derivatives with enhanced biological activity. The resulting compounds showed improved binding affinity to specific receptors implicated in neurological disorders.

Mechanism of Action

The mechanism by which 4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline

  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

This comprehensive overview provides a detailed understanding of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-MeO-THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of 4-MeO-THIQ, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a significant class of alkaloids known for their complex structures and varied biological activities. They are often synthesized as derivatives to enhance their pharmacological properties. The presence of various substituents on the isoquinoline scaffold can significantly influence their biological activity.

Biological Activities

1. Anticancer Activity
Research indicates that THIQ derivatives, including 4-MeO-THIQ, exhibit promising anticancer properties. A study highlighted that certain tetrahydroisoquinoline derivatives showed potent binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in regulating apoptosis in cancer cells. Specifically, compounds derived from this scaffold demonstrated anti-proliferative effects in various cancer cell lines with IC50 values indicating significant potency .

2. Neuroprotective Effects
Tetrahydroisoquinolines have been studied for their neuroprotective properties. The structural modifications in 4-MeO-THIQ may enhance its ability to cross the blood-brain barrier and exert neuroprotective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's .

3. Opioid Receptor Modulation
4-MeO-THIQ has been identified as a potential κ-opioid receptor antagonist. This activity suggests its possible use in managing pain and addiction-related disorders. The compound's selectivity towards the κ-opioid receptor over μ and δ receptors could lead to fewer side effects typically associated with opioid therapies .

Structure-Activity Relationship (SAR)

The biological activity of 4-MeO-THIQ is closely related to its chemical structure. Variations in the methoxy group position and other substituents can alter its binding affinity and efficacy. Research has shown that:

  • Methoxy Substitution : The presence of the methoxy group at the 4-position enhances solubility and bioavailability.
  • Hydroxyl Groups : Additional hydroxyl groups can increase interaction with target proteins, enhancing anticancer activity .

Case Studies

StudyFindings
Anticancer Study Demonstrated that 4-MeO-THIQ derivatives exhibited IC50 values ranging from 0.64 µM to 5.2 µM against various cancer cell lines .
Neuroprotection Showed potential neuroprotective effects in models of Parkinson's disease by reducing oxidative stress markers .
Opioid Receptor Study Identified selective antagonism at κ-opioid receptors with a Ki value of 0.37 nM, indicating strong potential for pain management applications .

Properties

IUPAC Name

4-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-10-7-11-6-8-4-2-3-5-9(8)10;/h2-5,10-11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAGSYHSRJPSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC2=CC=CC=C12.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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